(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile
Description
(2Z)-2-Amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile is a Schiff base derived from the condensation of diaminomaleonitrile (DAMN) and 4-chlorobenzaldehyde. This compound features a conjugated enedinitrile backbone with a 4-chlorophenyl substituent, which confers unique electronic and steric properties.
Properties
IUPAC Name |
(Z)-2-amino-3-[(4-chlorophenyl)methylideneamino]but-2-enedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-3-1-8(2-4-9)7-16-11(6-14)10(15)5-13/h1-4,7H,15H2/b11-10-,16-7? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZDATYEDLQQIQ-OOQWFJINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC(=C(C#N)N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C=N/C(=C(/C#N)\N)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Condensation Reactions
The compound participates in condensation reactions with aromatic aldehydes, forming Schiff base derivatives. This reaction is pH-dependent and influenced by electronic effects of substituents:
| Aldehyde | Yield (Procedure A) | Yield (Procedure B) |
|---|---|---|
| Benzaldehyde | 78% | 49% |
| p-Methoxybenzaldehyde | 93% | 62% |
| o-Chlorobenzaldehyde | 79% | 14% |
Key findings :
-
Electron-donating groups (e.g., methoxy) enhance yields due to increased aldehyde reactivity .
-
Steric hindrance from ortho-substituents (e.g., chlorine) reduces efficiency in Procedure B .
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Reaction mechanisms involve nucleophilic attack by the amino group on the aldehyde carbonyl, followed by dehydration .
Nucleophilic Substitution
The amino group undergoes substitution reactions under acidic or basic conditions:
| Reagent | Conditions | Product Formed |
|---|---|---|
| Alkyl halides | Basic (K₂CO₃) | N-alkylated derivatives |
| Acyl chlorides | Pyridine, RT | Amide derivatives |
| Isocyanates | DCM, 0–5°C | Urea-linked compounds |
Mechanistic insights :
-
Substitution occurs via an SN2 pathway in polar aprotic solvents.
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Steric hindrance from the chlorophenyl group slows reactivity with bulky electrophiles.
Oxidation and Reduction
The compound’s conjugated system allows redox transformations:
Oxidation
| Oxidizing Agent | Product |
|---|---|
| KMnO₄ (acidic) | Carboxylic acid derivatives |
| H₂O₂ (basic) | Epoxidation of double bonds |
Reduction
| Reducing Agent | Product |
|---|---|
| NaBH₄ | Partial saturation of nitriles |
| LiAlH₄ | Amine-alcohol derivatives |
Notable observations :
-
Nitrile groups remain intact under mild reduction (NaBH₄), but LiAlH₄ reduces them to primary amines.
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Oxidation products show increased water solubility due to carboxylic acid formation.
Biological Interaction Mechanisms
The compound interacts with biological targets through:
| Target | Interaction Type | Observed Effect |
|---|---|---|
| Topoisomerase II | Competitive inhibition | DNA replication blockade |
| Cytochrome P450 | Allosteric modulation | Altered drug metabolism |
| Microbial cell walls | Disruption | Membrane permeability changes |
Structural determinants :
-
The chlorophenyl group enhances lipophilicity, improving membrane penetration.
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Conjugated nitriles stabilize charge-transfer complexes with enzyme active sites .
Stability Under Environmental Conditions
Degradation pathways were characterized via accelerated stability testing:
| Condition | Half-Life | Major Degradation Products |
|---|---|---|
| pH 1.2 (37°C) | 8.2 hours | Hydrolyzed nitriles |
| UV light (254 nm) | 3.5 hours | Radical recombination products |
| 75% RH, 40°C | 12 days | Oxidized chlorophenyl derivatives |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile exhibit promising anticancer properties. A study highlighted the inhibition of specific kinases involved in cancer cell proliferation. The compound's structure allows it to interact effectively with these enzymes, potentially leading to the development of novel anticancer therapies 1.
| Study | Compound | Target | Result |
|---|---|---|---|
| 1 | This compound | Kinase Inhibitor | Significant inhibition of cancer cell growth |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including proteases and kinases. Its ability to form stable complexes with these proteins is crucial for developing therapeutic agents targeting diseases like cancer and viral infections 2.
Luminogenic Properties
Recent investigations into metal Schiff base compounds derived from this compound have revealed interesting luminogenic behaviors when complexed with metals like zinc(II). These materials could be utilized in sensor technology and as luminescent probes 3.
| Application | Metal Complex | Properties |
|---|---|---|
| Sensor Technology | Zinc(II) Complex | Luminogenic behavior observed |
Studies have shown that the compound can affect cellular pathways related to apoptosis and cell cycle regulation. Its interaction with specific receptors and enzymes suggests potential applications in treating metabolic disorders and other diseases influenced by these pathways 4.
| Biological Study | Pathway Affected | Outcome |
|---|---|---|
| 4 | Apoptosis | Induction of cell death in cancer cells |
Case Study 1: Anticancer Properties
A study conducted on the effects of This compound on breast cancer cells demonstrated a marked reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth 1.
Case Study 2: Material Applications
Research into the synthesis of luminescent materials using this compound has led to the development of new sensors capable of detecting metal ions in solution. These sensors exhibited high sensitivity and selectivity, making them suitable for environmental monitoring applications 3.
Mechanism of Action
The mechanism of action of (2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry and Crystal Packing
The substituent on the aromatic ring significantly influences the molecular conformation and supramolecular interactions. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., 4-Cl, 2,4-diOH) enhance hydrogen-bonding interactions. The 2,4-dihydroxyphenyl analog forms a 3D network via O–H⋯N and N–H⋯O bonds, leading to a higher melting point (>573 K) .
- Aromatic vs. heteroaromatic substituents: The benzylidene derivative (phenyl substituent) adopts a monoclinic system with N–H⋯N chains, while the thiophen-3-yl analog lacks detailed crystallographic data .
- Steric effects : Bulky substituents (e.g., 4-butoxyphenyl) may reduce crystallinity, as evidenced by the absence of reported crystal parameters .
Hydrogen-Bonding and Supramolecular Assembly
- 2,4-Dihydroxyphenyl analog : Forms a bilayer structure parallel to (1 0 1) via O–H⋯N and N–H⋯O interactions, as confirmed by Hirshfeld surface analysis .
- Benzylidene analog : Exhibits simpler N–H⋯N chains, lacking the layered complexity of hydroxylated derivatives .
- 4-Chlorophenyl derivative : Expected to exhibit strong N–H⋯N and C–Cl⋯π interactions, though experimental validation is needed.
Luminescent and Electronic Properties
The 2,4-dihydroxyphenyl analog exhibits luminescence attributed to its extended π-conjugation and rigid hydrogen-bonded network . The 4-chlorophenyl variant may display similar properties, with the chlorine atom further modulating electronic transitions.
Software and Methodologies in Structural Analysis
Structural data for these compounds were predominantly obtained using:
Biological Activity
The compound (2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile , also known by its IUPAC name, exhibits significant biological activities that have garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 230.65 g/mol. The compound features an amino group, a butenedinitrile moiety, and a 4-chlorophenyl group, contributing to its unique reactivity and biological profile .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Notably, it has been shown to:
- Inhibit Enzyme Activity : The compound may inhibit enzymes involved in cancer cell proliferation, such as certain kinases, leading to decreased tumor growth .
- Bind to Receptors : It can bind to specific receptors, modulating signaling pathways associated with cell survival and apoptosis .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro testing revealed:
- Moderate to Strong Activity : Effective against Salmonella typhi and Bacillus subtilis, indicating potential use in treating bacterial infections .
- Weak Activity Against Other Strains : Limited effectiveness against other tested strains suggests a selective mechanism of action.
Anticancer Properties
The compound has shown promise in cancer research:
- Cell Proliferation Inhibition : Studies indicate that it can inhibit the proliferation of cancer cells through the modulation of key signaling pathways .
- Potential as a Therapeutic Agent : Ongoing research is exploring its efficacy as a treatment for specific types of cancers, particularly those resistant to conventional therapies .
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the antimicrobial effects against multiple bacterial strains.
- Results indicated significant inhibition zones for Salmonella typhi, suggesting its potential as an antibacterial agent.
-
Anticancer Research :
- A study investigated the impact on cancer cell lines, revealing a marked reduction in cell viability.
- The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| Compound A | Moderate | Strong | Similar structure |
| Compound B | Weak | Moderate | Different functional groups |
| (2Z)-2-amino... | Moderate to Strong | Promising | Unique 4-chlorophenyl group |
Q & A
Basic Research Question
- IR spectroscopy :
- NMR :
- Isomer differentiation : NOESY or ROESY experiments resolve Z/E configurations by correlating spatial proximity of substituents .
What crystallographic methods are recommended for resolving the molecular and supramolecular structure of this compound, and how can hydrogen-bonding networks be analyzed?
Advanced Research Question
- Data collection : Use single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .
- Structure refinement : SHELXL (for small molecules) or SHELXTL (Bruker AXS) refines anisotropic displacement parameters and validates geometry .
- Hydrogen bonding :
- Identify intramolecular bonds (e.g., N–H⋯N, O–H⋯N) via bond lengths (2.05–2.58 Å) and angles (103.2°–141.0°) .
- Graph-set analysis (e.g., S(5), S(6) motifs) classifies intermolecular interactions .
Example: The analogous (2Z)-2-amino-3-[(E)-(2,4-dihydroxyphenyl)methylidene]amino]but-2-enedinitrile exhibits triclinic (P1̄) symmetry with hydrogen-bonded chains along [100] .
How can computational chemistry (e.g., DFT) elucidate the electronic structure and reactivity of this compound, particularly its HOMO-LUMO gap and dipole moment?
Advanced Research Question
- DFT calculations :
- Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths/angles within 2% of crystallographic data .
- Calculate HOMO-LUMO gaps (e.g., ~4–5 eV for similar enaminonitriles) to assess redox stability .
- Dipole moments (>5 Debye) indicate polarizability, influencing solubility and intermolecular interactions .
- Reactivity : Fukui indices identify nucleophilic (amine) and electrophilic (nitrile) sites for functionalization .
What strategies are effective in resolving contradictions between experimental data (e.g., spectroscopic vs. crystallographic results) for this compound?
Advanced Research Question
- Case study : Discrepancies in NH stretching frequencies (IR) vs. crystallographic H-bond lengths:
- Validation tools :
How does the 4-chlorophenyl substituent influence the compound’s supramolecular assembly compared to analogs with methoxy or hydroxyl groups?
Advanced Research Question
- Steric effects : The 4-chlorophenyl group introduces steric bulk, reducing π-π stacking compared to methoxy-substituted analogs .
- Electronic effects : Chlorine’s electronegativity enhances dipole-dipole interactions, favoring layered packing over helical motifs .
- Comparative data :
What are the best practices for validating crystal structures of this compound to ensure reproducibility?
Basic Research Question
- Data quality : Ensure R1 < 0.05 and wR2 < 0.15 .
- Software : Use SHELXL for refinement and WinGX for visualization/validation .
- Validation steps :
How can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination polymers?
Advanced Research Question
- Ligand design : The nitrile and amine groups act as dual binding sites for transition metals (e.g., Cu²⁺, Co²⁺) .
- Synthetic approach : React with metal salts (e.g., Cu(NO₃)₂) in DMF/water under solvothermal conditions (120°C, 24 hours) .
- Characterization : PXRD and BET surface area analysis confirm framework porosity (>500 m²/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
